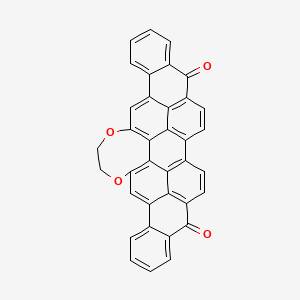

beta-D-Glucopyranoside, 4-((((2R)-2-((S)-carboxyhydroxymethyl)-2-(beta-D-glucopyranosyloxy)-4-methyl-1-oxopentyl)oxy)methyl)phenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

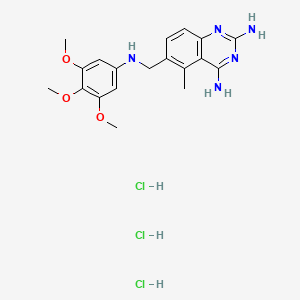

4-[[[(2R)-2-[(S)-Carboxyhydroxymethyl]-2-(beta-D-glucopyranosyloxy)-4-methyl-1-oxopentyl]oxy]methyl]phenyl beta-D-glucopyranoside is a natural product found in Dactylorhiza majalis and Dactylorhiza hatagirea with data available.

科学的研究の応用

1. Natural Product Isolation and Characterization

Beta-D-Glucopyranoside derivatives, including phenylvaleric acid and flavonoid glycosides, have been isolated from natural sources like Polygonum salicifolium. These compounds were identified using spectroscopic and chromatographic methods, demonstrating their prevalence in various plant species. The flavonoid glycosides, in particular, showed scavenging properties towards radicals, indicating their potential antioxidant activity (Çalış, Kuruüzüm, Demirezer, Sticher, Ganci, & Rüedi, 1999).

2. Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of beta-D-Glucopyranoside derivatives. For instance, novel derivatives have been characterized from the fruits of Idesia polycarpa, revealing new compounds like idescarpin and elucidating their structures through integrated spectroscopic analysis (Chou, Lin, Tsai, Hsu, & Ho, 1997).

3. Enzymatic Action and Binding Energy Studies

Studies on enzymes like Aspergillus oryzae beta-glucosidase have utilized various beta-D-glucopyranosides to investigate enzymatic mechanisms. These studies have provided insights into the binding energies of different hydroxyl groups of glucosidic glucose with the enzyme, enhancing understanding of enzyme-substrate interactions (Mega & Matsushima, 1983).

4. Vasorelaxation and Inhibitory Effects

Research on glycosides from Melaleuca quinquenervia leaves, including beta-D-glucopyranoside derivatives, has shown their ability to inhibit vascular contraction in rats. This suggests potential applications in cardiovascular research and therapeutic development (Lee, Wang, Lee, Kuo, & Chou, 2002).

5. Antioxidant Properties

Phenolic glycosides, a class of beta-D-Glucopyranoside derivatives, have been identified as antioxidants. Isolated from sources like Pimenta dioica berries, these compounds demonstrate radical-scavenging activity, which is crucial for understanding their role in combating oxidative stress (Kikuzaki, Miyajima, & Nakatani, 2008).

特性

CAS番号 |

256459-39-9 |

|---|---|

分子式 |

C27H40O17 |

分子量 |

636.6 g/mol |

IUPAC名 |

(2S,3R)-2-hydroxy-5-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid |

InChI |

InChI=1S/C27H40O17/c1-11(2)7-27(22(36)23(37)38,44-25-21(35)19(33)17(31)15(9-29)43-25)26(39)40-10-12-3-5-13(6-4-12)41-24-20(34)18(32)16(30)14(8-28)42-24/h3-6,11,14-22,24-25,28-36H,7-10H2,1-2H3,(H,37,38)/t14-,15-,16-,17-,18+,19+,20-,21-,22-,24-,25+,27-/m1/s1 |

InChIキー |

WBSSVHBTDKPYQF-KRABCRPJSA-N |

異性体SMILES |

CC(C)C[C@@]([C@@H](C(=O)O)O)(C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES |

O[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)[C@@H]1OC2=CC=C(COC([C@](O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)([C@@H](C(O)=O)O)CC(C)C)=O)C=C2 |

正規SMILES |

CC(C)CC(C(C(=O)O)O)(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Coelovirin C; Dactylorhin D; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B606682.png)